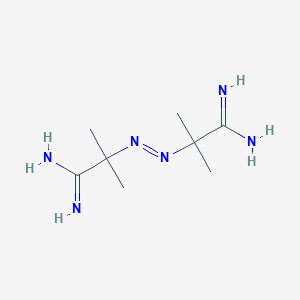
2,2'-Azobis(2-amidinopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-amino-1-imino-2-methylpropan-2-yl)azo-2-methylpropanimidamide is an azo compound.
Applications De Recherche Scientifique
Free Radical Generation and Oxidative Stress Studies
AAPH is primarily used to generate peroxyl radicals, which are crucial for mimicking oxidative stress in biological systems. This property allows researchers to study the dynamics of oxidation and antioxidation in various contexts.
Case Study: Kinetic Studies on Oxidative Stress
A study compared AAPH with other radical initiators, demonstrating that AAPH generates free radicals at a controlled rate, making it suitable for kinetic and mechanistic studies on oxidative stress. The research indicated that AAPH produces 3.8 times more free radicals than similar compounds under identical conditions, facilitating detailed investigations into oxidative damage mechanisms in cellular models and animal studies .
Drug Stability and Degradation Assessment
AAPH has been employed to evaluate the oxidative degradation of pharmaceuticals. By using AAPH as a free radical initiator, researchers can simulate conditions that lead to drug degradation, allowing for the assessment of drug stability under oxidative stress.
Case Study: Oxidative Degradation of Model Drugs
In one study, three model drugs were subjected to oxidative conditions using AAPH in both solution and solid-state models. The results showed that the extent of degradation varied with pH and drug-AAPH ratios, highlighting the importance of these parameters in pharmaceutical formulation development .
Antioxidant Capacity Measurement
AAPH is integral to methods like the Oxygen Radical Absorbance Capacity (ORAC) assay, which quantifies the antioxidant capacity of various substances. This assay utilizes AAPH to generate radicals that are then scavenged by antioxidants, allowing for precise measurements of antioxidant efficacy.
Data Table: ORAC Values from Various Antioxidants
| Antioxidant | ORAC Value (µmol Trolox Equivalent) |
|---|---|
| Vitamin C | 50 |
| Vitamin E | 30 |
| Resveratrol | 45 |
| Green Tea Extract | 40 |
This table illustrates the comparative antioxidant capacities measured using the ORAC assay with AAPH as the radical source .
In Vivo Models for Disease Research
AAPH's ability to induce oxidative stress has been utilized in various animal models to study diseases associated with oxidative damage, such as respiratory diseases and colitis.
Case Study: Lung Function Impairment in Rats
In a study investigating lung function, rats were administered varying doses of AAPH. The results demonstrated significant impairments in lung mechanics and histological changes consistent with oxidative damage, emphasizing AAPH's utility as a model for studying respiratory diseases .
Food Science Applications
In food science, AAPH has been used as a tool to assess the oxidative stability of food products and their antioxidant properties.
Case Study: Antioxidant Capacity in Foods
Research involving over 100 food types showed how AAPH could be used to measure their oxygen radical absorbance capacity (ORAC), providing insights into the effectiveness of natural antioxidants present in foods .
Propriétés
Numéro CAS |
13217-66-8 |
|---|---|
Formule moléculaire |
C8H18N6 |
Poids moléculaire |
198.27 g/mol |
Nom IUPAC |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |
Clé InChI |
CCTFAOUOYLVUFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
SMILES canonique |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
Numéros CAS associés |
15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |
Synonymes |
2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















